REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH:5]1[C:10]([NH2:11])=[CH:9][CH:8]=[C:7](N)[CH:6]=1>O>[CH:9]1[C:10]([NH2:11])=[CH:5][CH:6]=[C:7]([NH:1][C:2]([NH:4][C:7]2[CH:8]=[CH:9][C:10]([NH2:11])=[CH:5][CH:6]=2)=[O:3])[CH:8]=1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.554 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet tube
|
Type
|
ADDITION
|
Details
|
was added 500 ml
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen gas through it for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solution which formed
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 72 hours under a nitrogen atmosphere
|
Duration
|
72 h
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |